molecular formula C9H9N3O2 B1465065 methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190315-60-6

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B1465065
M. Wt: 191.19 g/mol
InChI Key: MPVUUZFHLQEVBE-UHFFFAOYSA-N
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Description

“Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used in the field of early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” consists of a pyrrolopyridine core with a methyl ester and an amino group . The exact 3D structure is not provided in the available literature.


Physical And Chemical Properties Analysis

“Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available literature.

Scientific Research Applications

Application 1: Cancer Therapy

  • Scientific Field : Oncology
  • Summary of the Application : Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized and their inhibitory activities against FGFR1, 2, and 3 were evaluated . One of the compounds, referred to as 4h, exhibited potent FGFR inhibitory activity .
  • Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application 2: Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Scientific Field : Endocrinology
  • Summary of the Application : Compounds related to methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Application 3: Antiviral Activity

  • Scientific Field : Virology
  • Summary of the Application : Pyrrolopyrazine derivatives, which include compounds related to methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, have been found to exhibit antiviral activities .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compounds were found to be effective in inhibiting viral activities, suggesting potential benefits in the treatment of viral infections .

Application 4: Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of the Application : Pyridine-containing compounds, including those related to methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, have been found to exhibit antimicrobial activities .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compounds were found to be effective in inhibiting microbial activities, suggesting potential benefits in the treatment of microbial infections .

Safety And Hazards

“Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

Future Directions

The development of “methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” and its derivatives as potent FGFR inhibitors is a promising area of research . These compounds could potentially be used in cancer therapy, given the essential role of FGFR signaling in various types of tumors .

properties

IUPAC Name

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVUUZFHLQEVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209973
Record name Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS RN

1190315-60-6
Record name Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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